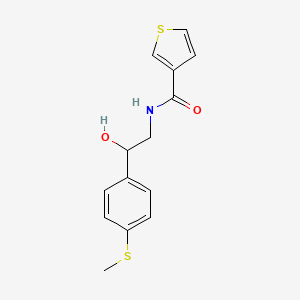

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide is a thiophene-derived carboxamide featuring a hydroxyethyl group attached to a 4-(methylthio)phenyl moiety.

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-18-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNGHYMLNJDIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Precursor Synthesis: The preparation begins with synthesizing the core phenyl and thiophene units. Starting materials include 4-(methylthio)aniline and 3-thiophene carboxylic acid.

Functional Group Modification: The aniline derivative is converted into its corresponding alcohol via reduction or substitution, ensuring an effective coupling.

Coupling Reaction: The alcohol derivative undergoes a coupling reaction with 3-thiophene carboxylic acid using a carboxyl-activating agent such as DCC (dicyclohexylcarbodiimide) in an anhydrous solvent like dichloromethane.

Final Product Isolation: After the reaction completion, the product is purified via column chromatography or recrystallization.

Industrial Production Methods

Industrial production may scale up these methods, using automated reactors to enhance yield and ensure consistent quality. Flow chemistry techniques can be employed for continuous production, optimizing reaction conditions like temperature and pressure.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methylthio group is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions.

Reduction: The carboxamide linkage can be selectively reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings allow electrophilic substitution reactions, offering routes to modify the compound further.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: Friedel-Crafts conditions, using AlCl₃ as a catalyst for aromatic substitution.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: Useful as a precursor in synthesizing more complex molecules due to its reactive functional groups.

Medicine: May serve as a template for designing new therapeutic agents, particularly targeting diseases involving oxidative stress.

Industry: Possibilities in creating new materials with specific electronic properties due to its thiophene core.

Mécanisme D'action

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide can be attributed to its ability to interact with molecular targets like enzymes and receptors. The thiophene ring, in particular, is known for engaging in π-π interactions and hydrogen bonding, facilitating these molecular interactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Thiophene-3-carboxamide backbone (vs. thiophene-2-carboxamide in many analogs).

- 4-(Methylthio)phenyl group , which differs from nitro-, chloro-, or methoxy-substituted phenyl rings in analogs.

- Hydroxyethyl linker , which contrasts with purely aromatic or alkyl substituents in related structures.

Comparative Analysis of Structural Analogs

Notable Observations:

Thiophene Position : Thiophene-3-carboxamide (target compound) vs. thiophene-2 in analogs may alter electronic distribution and binding interactions.

Substituent Effects : The methylthio group in the target compound offers moderate lipophilicity compared to nitro (electron-withdrawing) or chloro (halogen-bonding) groups in analogs .

Hydroxyethyl vs.

Structural Parameters

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between thiophene and benzene rings range from 8.5° to 16.07°, influencing molecular packing and interactions. The target compound’s hydroxyethyl linker may reduce planarity, altering supramolecular interactions.

- Hydrogen Bonding : The hydroxyethyl group could form intramolecular hydrogen bonds (e.g., S(6) motif as in ), affecting conformation and stability.

Activité Biologique

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H17NO2S, with a molecular weight of approximately 291.37 g/mol. The structure features a thiophene ring, a hydroxyl group, and a methylthio-substituted phenyl group, contributing to its unique chemical properties.

Research indicates that N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide exhibits several biological activities:

- Antibacterial Activity : The compound has been shown to inhibit fatty acid biosynthesis enzymes, particularly Fab I, which is crucial for bacterial survival. This inhibition can lead to significant antibacterial effects against various pathogens .

- Antioxidant Properties : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases .

- Anti-inflammatory Effects : Thiophene derivatives have been reported to exhibit anti-inflammatory activity, which may be attributed to their ability to modulate inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of Fab I enzyme | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth without cytotoxic effects on human cells.

Case Study: Antioxidant Activity

In vitro assays measuring the compound's antioxidant capacity showed that it effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests its potential utility in preventing oxidative damage in various pathological conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Hydroxy-E-3-(4''-thiophen-2-yl-phenyl)-acrylamide | Lacks methylthio group | Different antibacterial profile |

| (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-yl-acrylamide | Similar core structure | Enhanced anti-inflammatory effects |

| N-(2-Oxo-tetrahydro-thiophen-3-yl)-3-phenyl-acrylamide | Different functional groups | Varying reactivity and activity |

Q & A

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Methodological Answer :

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (target: <95% binding) .

- Half-life extension : Formulate as PEGylated nanoparticles to improve t in rodent models .

Q. How does this compound interact with oxidative stress pathways in neurodegenerative models?

- Methodological Answer :

- In vivo models : Administer intraperitoneally (10 mg/kg) in Aβ-induced Alzheimer’s mice, assessing glutathione levels and cognitive performance (Morris water maze) .

Q. What strategies identify synergistic combinations with existing therapeutics?

- Methodological Answer :

- Combinatorial screening : Use Checkerboard assays with cisplatin in NSCLC cells, calculating synergy scores (FIC index <0.5) .

Q. How do polymorphic forms impact bioavailability and crystallization?

- Methodological Answer :

- Crystallization screening : Use solvent evaporation (acetone/water) to isolate Form I (needles) vs. Form II (prisms), characterized by PXRD and DSC .

- Dissolution testing : Compare solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.